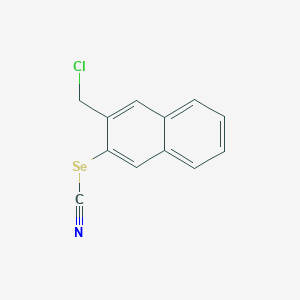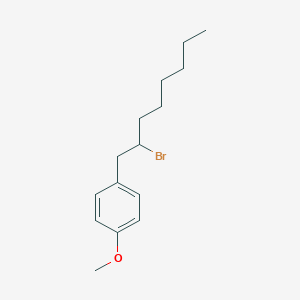
1-(2-Bromooctyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromooctyl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a bromooctyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromooctyl)-4-methoxybenzene typically involves the bromination of an octylbenzene derivative followed by the introduction of a methoxy group. One common method is the reaction of 4-methoxybenzene with 2-bromooctane under suitable conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure high yield and purity of the final product. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromooctyl)-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromooctyl group can be reduced to form the corresponding alkyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydride, potassium tert-butoxide.
Oxidation Reactions: Potassium permanganate, chromium trioxide.
Reduction Reactions: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alkyl derivatives.
Scientific Research Applications
1-(2-Bromooctyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromooctyl)-4-methoxybenzene involves its interaction with various molecular targets. The bromooctyl group can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These interactions can lead to the formation of new compounds with different properties and activities.
Comparison with Similar Compounds
- 1-(2-Bromoethyl)-4-methoxybenzene
- 1-(2-Bromopropyl)-4-methoxybenzene
- 1-(2-Bromobutyl)-4-methoxybenzene
Comparison: 1-(2-Bromooctyl)-4-methoxybenzene is unique due to the length of its alkyl chain, which can influence its reactivity and solubility. Compared to shorter-chain analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Properties
CAS No. |
502760-11-4 |
|---|---|
Molecular Formula |
C15H23BrO |
Molecular Weight |
299.25 g/mol |
IUPAC Name |
1-(2-bromooctyl)-4-methoxybenzene |
InChI |
InChI=1S/C15H23BrO/c1-3-4-5-6-7-14(16)12-13-8-10-15(17-2)11-9-13/h8-11,14H,3-7,12H2,1-2H3 |
InChI Key |
DPJMZNZLYZLXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



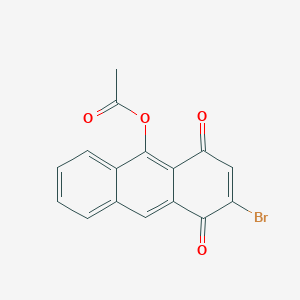
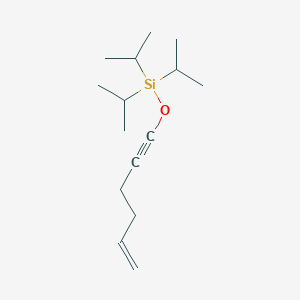
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)
![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
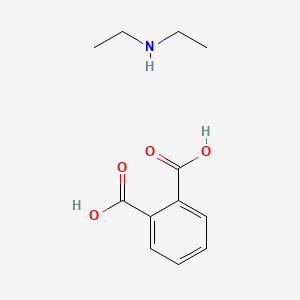
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
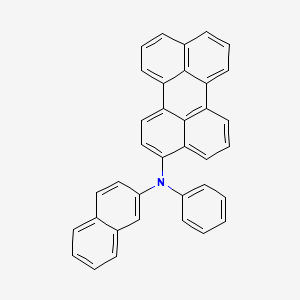
![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)
![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
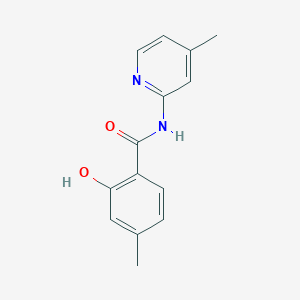
![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)
